4',5-Di-O-acetyl Genistein

Description

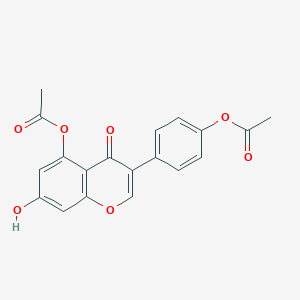

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Characterization of 4',5-Di-O-acetyl Genistein

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, is a molecule of significant interest due to its diverse biological activities, including its role as a phytoestrogen and an inhibitor of key cellular enzymes.[1][2] However, its therapeutic potential can be limited by suboptimal physicochemical properties. Chemical modification, such as acetylation, is a proven strategy to enhance molecular lipophilicity, potentially improving bioavailability and altering biological efficacy.[3] This technical guide provides an in-depth examination of a specific derivative, 4',5-Di-O-acetyl Genistein. We will dissect its chemical structure, outline a detailed framework for its synthesis and purification, present protocols for its analytical characterization, and discuss the biological context of its parent compound, offering insights into the potential mechanistic implications of its acetyl modifications.

Introduction: The Rationale for Genistein Acetylation

Genistein: A Biologically Active Isoflavone

First isolated in 1899 from the dyer's broom, Genista tinctoria, Genistein (4′,5,7-Trihydroxyisoflavone) is a cornerstone of isoflavonoid research.[1] Its structural similarity to estrogen allows it to exert phytoestrogenic effects, but its bioactivity is far more extensive.[2] It is a known inhibitor of protein tyrosine kinases and DNA topoisomerase II, activities which are central to its investigation as an anticancer agent.[4][5] Furthermore, emerging research points to its role in epigenetic regulation, where it can mediate histone acetylation and demethylation to activate tumor suppressor genes.[6]

The Role of Chemical Modification: Why Acetylate?

The therapeutic application of natural products like Genistein is often a balancing act between inherent potency and drug-like properties. Genistein's hydroxyl groups, while crucial for its biological interactions, contribute to its polarity, which can limit its ability to cross cellular membranes. Acetylation, the process of introducing an acetyl functional group, is a fundamental tool in medicinal chemistry to address this challenge. By converting the polar hydroxyl groups at the 4' and 5 positions into less polar ester groups, this compound is rendered more lipophilic. This modification is hypothesized to:

-

Enhance passive diffusion across cell membranes.

-

Alter the metabolic profile of the compound.

-

Modify the binding affinity for specific biological targets, potentially increasing potency or selectivity.[3]

Chemical Structure and Properties of this compound

Molecular Structure Elucidation

The core of this compound is the isoflavone skeleton of its parent compound. The modification involves the esterification of the hydroxyl groups at the 4'-position on the B-ring and the 5-position on the A-ring. The 7-hydroxyl group remains unmodified, which is a critical structural feature influencing its chemical behavior and potential biological interactions.

Chemical Structure:

(Simplified 2D representation)

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below for reference.

| Property | Value | Source |

| IUPAC Name | [4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate | [7] |

| Molecular Formula | C₁₉H₁₄O₇ | [7] |

| Molecular Weight | 354.31 g/mol | [7] |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C=C3O)OC(=O)C)O | [7] |

Synthesis and Purification

Synthetic Strategy: The Principle of Selective Acetylation

The synthesis of this compound from Genistein requires a selective chemical approach. The three hydroxyl groups on the Genistein molecule exhibit different reactivity due to their electronic and steric environments:

-

7-OH: This hydroxyl group is the most acidic due to the electron-withdrawing effect of the adjacent C4-carbonyl group.

-

5-OH: This group forms a strong intramolecular hydrogen bond with the C4-carbonyl, which decreases its nucleophilicity and makes it less reactive under standard conditions.

-

4'-OH: This is a standard phenolic hydroxyl group and is typically the most reactive towards acylation under basic conditions.

A common strategy involves using a controlled amount of an acetylating agent (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) at a low temperature. This allows for the preferential acetylation of the 4'-OH and 5-OH groups while leaving the more acidic and sterically hindered 7-OH group intact.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

-

Dissolution: Dissolve Genistein (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0°C in an ice bath.

-

Acetylation: Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. The slight excess ensures the di-acetylation.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow: Purification and Isolation

The crude product obtained from the synthesis requires purification to remove unreacted starting material, mono-acetylated intermediates, and other by-products. The standard workflow is outlined below.

Caption: A typical workflow for the purification of this compound.

Protocol: Purification by Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might run from 0% to 50% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of this compound. ¹H-NMR will confirm the presence of the acetyl groups and their positions.

| Proton Signal | Genistein (Parent) δ (ppm) | This compound (Expected) δ (ppm) | Key Change/Observation |

| 5-OH | ~12.9 (s, 1H) | Absent | Disappearance of the strongly downfield-shifted, hydrogen-bonded proton. |

| H-2 | ~8.3 (s, 1H) | ~8.4 (s, 1H) | Minor shift. |

| H-2', H-6' | ~7.4 (d, 2H) | ~7.5 (d, 2H) | Downfield shift due to the deshielding effect of the acetyl group. |

| H-3', H-5' | ~6.8 (d, 2H) | ~7.2 (d, 2H) | Significant downfield shift due to the deshielding effect of the acetyl group. |

| H-8 | ~6.4 (d, 1H) | ~6.5 (d, 1H) | Minor shift. |

| H-6 | ~6.2 (d, 1H) | ~6.8 (d, 1H) | Significant downfield shift due to the deshielding effect of the adjacent 5-O-acetyl group. |

| Acetyl Protons (-CH₃) | Absent | ~2.3 (s, 3H), ~2.1 (s, 3H) | Appearance of two new singlets, integrating to 3 protons each, confirming di-acetylation. |

Note: Actual chemical shifts (δ) may vary based on the solvent used (e.g., DMSO-d₆, CDCl₃). Data for Genistein is referenced from literature.[8]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 355.08

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 353.07

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses of ketene (CH₂=C=O, mass 42 Da) from the parent ion, corresponding to the cleavage of the acetyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or acetic acid to improve peak shape).

-

Detection: UV detector set at a wavelength where the isoflavone core absorbs strongly (e.g., 262 nm).

-

Expected Result: A single major peak indicates a high degree of purity. The retention time will be longer than that of the more polar Genistein starting material.

Biological Context and Mechanism of Action

The Epigenetic Role of Genistein

Genistein's anticancer effects are partly attributed to its ability to modulate the epigenome. Studies have shown that Genistein can activate tumor suppressor genes by remodeling chromatin. It achieves this by influencing histone modifications, specifically through the acetylation and demethylation of histone H3 at lysine 9 (H3K9).[6] This action can lead to the inhibition of critical oncogenic signaling pathways like the AKT pathway.[6]

Potential Modulation by Acetyl Groups

The addition of acetyl groups at the 4' and 5' positions may alter the biological activity of Genistein in several ways:

-

Prodrug Potential: The acetyl esters may be hydrolyzed in vivo by cellular esterases, releasing the parent Genistein at the site of action. This could make this compound a more bioavailable prodrug.

-

Altered Target Affinity: The acetylated form may have a different binding affinity for targets like tyrosine kinases or the estrogen receptor compared to Genistein.

-

Interaction with HDACs: Given that Genistein's activity is linked to histone acetylation, its acetylated derivatives could have complex interactions with histone deacetylases (HDACs), enzymes that remove acetyl groups. Long-term treatment with Genistein has been shown to decrease acetylated histone H3 expression in some cancer cell lines.[10][11]

Signaling Pathway: Genistein's Impact on the AKT Pathway

Genistein is known to suppress the pro-survival AKT signaling pathway. The activation of tumor suppressor genes like PTEN by Genistein leads to the dephosphorylation and inactivation of AKT, which in turn reduces cell proliferation and promotes apoptosis.

Caption: Genistein inhibits HDACs, promoting histone acetylation, activating tumor suppressor genes, and thereby inhibiting the pro-survival AKT pathway.[6]

Conclusion

This compound represents a rationally designed derivative of a biologically significant natural product. Its chemical structure, confirmed through rigorous analytical techniques such as NMR and MS, is accessible via selective synthesis. The principles governing its creation and purification are rooted in fundamental organic chemistry, leveraging the differential reactivity of Genistein's hydroxyl groups. While its own biological profile requires extensive investigation, its design as a more lipophilic version of Genistein provides a strong rationale for its study as a potential prodrug or as a compound with a uniquely modulated mechanism of action, particularly in the context of cancer research and epigenetic regulation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Le-Bail, J. C., et al. (2000). Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function. PubMed Central. [Link]

-

Heinonen, S., et al. (1998). Synthesis of novel mammalian metabolites of the isoflavonoid phytoestrogens daidzein and genistein. PubMed. [Link]

-

Durango, D., et al. (2016). Isoflavonoid composition and biological activity of extracts from soybean seedlings treated by different elicitors. SciELO. [Link]

-

Wikipedia. Genistein. Wikimedia Foundation. [Link]

-

Lu, D., et al. (2019). Comparative Effects of Flavonoids from Fructus Sophorae on Rat Osteoblasts in vitro. MDPI. [Link]

-

Ahmad, A., et al. (2021). Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. MDPI. [Link]

-

Chang, H. C., et al. (2003). Quantification of Soy Isoflavones, Genistein and Daidzein, and Conjugates in Rat Blood Using LC/ES-MS. PubMed. [Link]

-

Li, F., et al. (2017). A Comprehensive Screening and Identification of Genistin Metabolites in Rats Based on Multiple Metabolite Templates Combined with UHPLC-HRMS Analysis. National Institutes of Health. [Link]

-

Majid, S., et al. (2008). Genistein mediated histone acetylation and demethylation activates tumor suppressor genes in prostate cancer cells. PubMed. [Link]

-

Asebi, A., et al. (2025). Total synthesis of isoflavonoids. Royal Society of Chemistry. [Link]

-

Sharifi-Rad, J., et al. (2021). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. National Institutes of Health. [Link]

-

Hsieh, Y. C., et al. (2010). Long-term genistein treatment of MCF-7 cells decreases acetylated histone 3 expression and alters growth responses to mitogens and histone deacetylase inhibitors. ResearchGate. [Link]

-

Boland, S., et al. (2005). Novel Synthesis of the Isoflavone Genistein. ResearchGate. [Link]

-

Motawee, M. M., et al. (2014). Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity. National Institutes of Health. [Link]

-

Nene, S., et al. (2012). Design and Optimization of a Novel Method for Extraction of Genistein. National Institutes of Health. [Link]

-

Cilião, H. L., et al. (2012). Chemoprotective activity of the isoflavones, genistein and daidzein on mutagenicity induced by direct and indirect mutagens in cultured HTC cells. National Institutes of Health. [Link]

-

Grynkiewicz, G., et al. (2010). Synthetic derivatives of genistein, their properties and possible applications. Acta Biochimica Polonica. [Link]

-

Hsieh, Y. C., et al. (2010). Long-term genistein treatment of MCF-7 cells decreases acetylated histone 3 expression and alters growth responses to mitogens and histone deacetylase inhibitors. PubMed. [Link]

-

PubChem. 6''-O-Acetylgenistin. National Center for Biotechnology Information. [Link]

-

Mizushina, Y., et al. (2013). Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. PubMed. [Link]

-

Geng, J., et al. (2023). The Metabolites and Mechanism Analysis of Genistin against Hyperlipidemia via the UHPLC-Q-Exactive Orbitrap Mass Spectrometer and Metabolomics. MDPI. [Link]

-

ResearchGate. ¹H-NMR spectra of (a) 2 mM genistein and (b) the mixed solution of 16... ResearchGate. [Link]

-

Mendeley Data. NMR data of isolated compounds (1-12). Mendeley. [Link]

-

Scilit. Synthesis of [4-13C]-Isoflavonoid Phytoestrogens. Scilit. [Link]

-

Agilent. Determination of Isoflavones in Soybean by LC/MS/MS. Agilent Technologies. [Link]

-

Scafuri, B., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. ResearchGate. [Link]

-

ResearchGate. H-NMR (d H in ppm, J in Hz) and 13 C-NMR (d C in ppm) chemical shifts of daidzein, glycitein, and genistein. ResearchGate. [Link]

Sources

- 1. Genistein - Wikipedia [en.wikipedia.org]

- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein mediated histone acetylation and demethylation activates tumor suppressor genes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H14O7 | CID 25156643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Long-term genistein treatment of MCF-7 cells decreases acetylated histone 3 expression and alters growth responses to mitogens and histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4',5-Di-O-acetyl Genistein vs. Genistein: A Prodrug Strategy for Enhanced Bioavailability and Efficacy

Executive Summary

Genistein, a potent isoflavone found predominantly in soy, has garnered significant attention for its pleiotropic biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its therapeutic potential is severely hampered by poor oral bioavailability, a consequence of low aqueous solubility and extensive first-pass metabolism. This technical guide provides an in-depth comparison of genistein and its rationally designed prodrug, 4',5-Di-O-acetyl genistein. By masking the key hydroxyl groups susceptible to metabolic conjugation, this acetylated derivative represents a promising strategy to enhance pharmacokinetic properties and, consequently, therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the comparative properties, underlying mechanisms, and essential experimental protocols for evaluation.

The Genistein Paradox: Potency vs. Bioavailability

Genistein (4',5,7-trihydroxyisoflavone) is a well-documented inhibitor of numerous cellular targets, including tyrosine kinases and the PI3K/Akt signaling pathway, which are critical in cancer cell proliferation and survival.[1][2] Despite its promising in vitro activity, the clinical translation of genistein has been challenging. The primary obstacle is its low oral bioavailability.[3]

Following oral administration, genistein is subject to extensive Phase II metabolism (glucuronidation and sulfation) in the intestines and liver. This process, which occurs at the phenolic hydroxyl groups (primarily at the 7 and 4' positions), converts the active aglycone into inactive, water-soluble metabolites that are rapidly excreted. Consequently, the systemic concentration of free, biologically active genistein remains low, often falling below the levels required for therapeutic effect.[3] The absolute bioavailability of free genistein in rats has been reported to be as low as 6.8%, highlighting the severity of this issue.[3]

Rationale for Acetylation: The this compound Prodrug Strategy

To overcome the limitations of genistein, a prodrug approach is a well-established and effective strategy. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. The acetylation of genistein to form this compound is a targeted chemical modification designed to:

-

Mask Metabolic Sites: The acetyl groups at the 4' and 5' positions sterically hinder and electronically deactivate the hydroxyl groups, protecting them from rapid glucuronidation and sulfation during first-pass metabolism.

-

Increase Lipophilicity: The addition of acetyl groups increases the molecule's lipophilicity (fat-solubility).[4] This modification can enhance its absorption across the lipid-rich intestinal membrane via passive diffusion.

-

Enable Intracellular Release: Once absorbed into the systemic circulation and having reached target tissues, the acetyl groups are designed to be cleaved by ubiquitous intracellular esterase enzymes, regenerating the active genistein molecule at the site of action.[5]

This strategy aims to deliver a higher concentration of active genistein to target cells compared to the administration of the parent compound itself.

Comparative Physicochemical and Pharmacokinetic Properties

The structural modification from genistein to its di-acetylated form fundamentally alters its properties. While specific experimental data for this compound is limited in publicly accessible literature, the expected changes based on established chemical principles are summarized below.

| Property | Genistein | This compound | Rationale for Difference |

| Chemical Formula | C₁₅H₁₀O₅ | C₁₉H₁₄O₇ | Addition of two acetyl groups (C₂H₂O). |

| Molar Mass | 270.24 g/mol | 354.31 g/mol | Increased mass from acetyl groups. |

| Aqueous Solubility | Low | Very Low | Acetylation reduces the number of polar hydroxyl groups available for hydrogen bonding with water. |

| Lipophilicity (LogP) | Moderate | High | Acetyl groups are non-polar, increasing partitioning into lipid phases.[4] |

| Metabolic Stability | Low | High | Hydroxyl groups at 4' and 5' positions, key sites for Phase II metabolism, are masked. |

| Oral Bioavailability | Poor (<15% free form)[3] | Expected to be Significantly Higher | Combination of increased lipophilicity (enhancing absorption) and protection from first-pass metabolism. |

| Cellular Uptake | Passive Diffusion | Enhanced Passive Diffusion | Increased lipophilicity facilitates easier passage through the cell's lipid bilayer. |

Impact on Biological Activity and Mechanism of Action

The ultimate goal of the prodrug is to deliver active genistein to its intracellular targets. Genistein exerts its anti-cancer effects by modulating multiple critical signaling pathways. A primary target is the PI3K/Akt pathway , which is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to apoptosis.

Genistein has been shown to inhibit the PI3K/Akt pathway, leading to:

-

Decreased Proliferation: By preventing the phosphorylation and activation of Akt, downstream pro-proliferative signals are blocked.

-

Induction of Apoptosis: Inhibition of Akt allows for the activation of pro-apoptotic proteins (e.g., Bad, Bax) and enhances the activity of caspase-3, a key executioner of apoptosis.[6]

The this compound prodrug is expected to be biologically inert itself. Its efficacy is entirely dependent on its conversion back to genistein within the target cells. The enhanced bioavailability provided by the prodrug form should result in higher intracellular concentrations of active genistein, leading to a more potent inhibition of the PI3K/Akt pathway and a stronger anti-proliferative and pro-apoptotic response compared to an equivalent dose of the parent compound.[7]

Essential Experimental Protocols for Comparative Evaluation

To validate the theoretical advantages of this compound, a series of standardized in vitro experiments are required. The following protocols provide a framework for a comprehensive comparative analysis.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period, providing a true measure of its intrinsic solubility, which is a critical determinant of oral absorption.

Methodology:

-

Preparation: Add an excess amount of the test compound (Genistein or this compound) to a series of glass vials containing a physiologically relevant buffer (e.g., pH 7.4 phosphate-buffered saline, PBS). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

-

Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the peak area to a standard curve of known concentrations.[10][11]

-

Analysis: The solubility is reported as the mean concentration (e.g., in µg/mL or µM) from at least three replicate vials.

Protocol: In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)

Causality: Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate in culture to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. This model is widely used to predict the in vivo intestinal absorption of compounds.[12] It allows for the measurement of both passive diffusion and the influence of active transport proteins.

Methodology:

-

Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for the formation of a confluent, differentiated monolayer.

-

Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Study (Apical to Basolateral):

-

Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Add the test compound (dissolved in transport buffer) to the apical (AP or "upper") chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL or "lower") chamber and replace with fresh buffer.

-

-

Quantification: Analyze the concentration of the compound in the collected BL samples using HPLC or LC-MS/MS.

-

Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. A higher Papp value for this compound would indicate enhanced permeability.

Protocol: In Vitro Cytotoxicity and Efficacy (MTT Assay)

Causality: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This allows for the quantification of the dose-dependent cytotoxic effects of the compounds on cancer cells.

Methodology:

-

Cell Seeding: Seed a cancer cell line known to be sensitive to genistein (e.g., A549 lung cancer cells, PC-3 prostate cancer cells) into a 96-well plate and allow them to adhere overnight.[2][14]

-

Compound Treatment: Treat the cells with a range of concentrations of both genistein and this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After treatment, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan.[15]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.[15]

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%). A lower IC₅₀ for this compound would suggest superior efficacy, likely due to enhanced cellular uptake and intracellular conversion to active genistein.

Note: When working with flavonoids, which can have reducing properties, it is crucial to run a cell-free control to ensure the compound does not directly reduce MTT, which could lead to false results.[16]

Conclusion and Future Directions

The chemical modification of genistein to this compound presents a classic and robust prodrug strategy to address the compound's inherent pharmacokinetic weaknesses. By masking the primary sites of metabolic conjugation and increasing lipophilicity, this derivative is poised to exhibit significantly improved oral bioavailability and cellular uptake. This enhancement should translate to higher intracellular concentrations of active genistein, leading to more potent inhibition of key oncogenic signaling pathways like PI3K/Akt and superior therapeutic outcomes.

The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to empirically test this hypothesis. A comprehensive head-to-head comparison of the solubility, permeability, and in vitro efficacy of these two molecules is a critical step in advancing this promising prodrug toward further preclinical and clinical development. Future studies should also focus on in vivo pharmacokinetic profiling in animal models to confirm the enhanced bioavailability and on mechanistic studies to verify the rate and extent of intracellular conversion back to genistein.

References

-

Tang, L., & Li, G. (2013). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Anti-Cancer Agents in Medicinal Chemistry, 12(10), 1264–1280. [Link]

-

Setchell, K. D. R., Brown, N. M., & Lydeking-Olsen, E. (2002). The clinical importance of the metabolite equol—a clue to the effectiveness of soy and its isoflavones. The Journal of Nutrition, 132(12), 3577–3584. [Link]

-

Gładyś, A., et al. (2018). Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents. Molecules, 23(11), 2828. [Link]

-

Michałowicz, J., et al. (2020). In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors. International Journal of Molecular Sciences, 21(17), 6334. [Link]

-

Steensma, A., et al. (2006). Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats. Journal of Agricultural and Food Chemistry, 54(22), 8686-8692. [Link]

-

Sroka, Z., & Szymańska, A. (2020). In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors. Molecules, 25(17), 3959. [Link]

-

Setchell, K. D. R., et al. (2001). Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements. The Journal of Nutrition, 131(4 Suppl), 1362S-75S. [Link]

-

Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International, 33(47B), 335-343. [Link]

-

Zhou, Y., et al. (2012). Breast cancer resistance protein (ABCG2) determines distribution of genistein phase II metabolites. Drug Metabolism and Disposition, 40(9), 1791-1798. [Link]

-

Zhang, Y., et al. (2013). [The action of PI3K/AKT during genistein promoting the activity of eNOS]. Wei Sheng Yan Jiu, 42(4), 563-567. [Link]

-

Piazzi, L., et al. (2011). Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents. Molecules, 16(12), 9837-9852. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Ciulu, M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 101(5), 1437-1443. [Link]

-

El-Sayed, N. K., et al. (2013). Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity. Journal of the American Oil Chemists' Society, 90(10), 1547-1556. [Link]

-

Agilent Technologies. (2014). HPLC analysis of flavonoids. ResearchGate. [Link]

-

Held, A., et al. (2017). Genistein and Glyceollin Effects on ABCC2 (MRP2) and ABCG2 (BCRP) in Caco-2 Cells. Molecules, 22(12), 2187. [Link]

-

Bruggisser, R., et al. (2002). The MTT assay and the neutral red assay for cytotoxicity testing in vitro--a comparative analysis. Alternatives to laboratory animals : ATLA, 30(2), 165-173. [Link]

-

Chen, J., et al. (2005). Isoflavone Conjugates Are Underestimated in Tissues Using Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 53(16), 6230-6235. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Andrade, F., et al. (2009). Absolute Bioavailability of Isoflavones from Soy Protein Isolate-Containing Food in Female Balb/c Mice. Journal of Agricultural and Food Chemistry, 57(15), 6904-6909. [Link]

-

Li, D., et al. (2024). The Anti-Cancer Potential of Genistein: Single-Cell RNA Sequencing Analysis and Spatial Transcriptome Reveal That Genistein Targets HSD17B1 to Inhibit the Progression of Gastric Adenocarcinoma. International Journal of Molecular Sciences, 25(3), 1774. [Link]

-

U.S. Environmental Protection Agency. (2018). Shake Flask Procedure. Regulations.gov. [Link]

-

National Toxicology Program. (2008). Toxicology and Carcinogenesis Study of Genistein in Sprague-Dawley Rats (Feed Study). National Toxicology Program Technical Report Series, (545), 1-244. [Link]

-

Hu, M., et al. (2005). Absorption and metabolism of genistein and its five isoflavone analogs in human intestinal Caco-2 model. Journal of Agricultural and Food Chemistry, 53(22), 8562-8568. [Link]

-

Gao, J., et al. (2021). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. Chinese Journal of Chemistry, 39(1), 101-110. [Link]

-

Kaamanen, M., et al. (2005). Accumulation of genistein and lipophilic genistein derivatives in lipoproteins during incubation with human plasma in vitro. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1738(1-3), 115-120. [Link]

-

Liu, Y., et al. (2018). Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways. Oncology Letters, 16(5), 6649-6655. [Link]

-

Van, T. T., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6393. [Link]

-

Mocan, A., et al. (2021). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Oxidative Medicine and Cellular Longevity, 2021, 5521815. [Link]

-

Tripathi, P., et al. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Amidon, G. L., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(2), 24-28. [Link]

-

Kumar, P., et al. (2018). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research, 2(1), 10-18. [Link]

-

Lee, Y. J., et al. (2016). Blocking of phosphoinositide 3-kinase (PI3K)/Akt signaling pathway activity by genistein in T24 cells. ResearchGate. [Link]

-

Udenigwe, C. C., & Adebiyi, A. P. (2022). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. Foods, 11(19), 3125. [Link]

-

Li, F., et al. (2006). Transport of levovirin prodrugs in the human intestinal Caco-2 cell line. Journal of Pharmaceutical Sciences, 95(6), 1293-1305. [Link]

-

Singh, P., et al. (2015). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology, 4(4), 213-216. [Link]

-

Mitchell, D. J., et al. (1990). Effect of the Degree of Acetylation on the Enzymatic Digestion of Acetylated Xylans. Journal of Wood Chemistry and Technology, 10(1), 111-121. [Link]

-

Shovkova, Z., et al. (2020). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 2, 203-211. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

-

Van Meer, B. J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Physiology, 12, 788642. [Link]

-

Singh, B., et al. (2022). Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. Catalysts, 12(10), 1195. [Link]

-

Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Expert Opinion on Therapeutic Patents, 14(6), 875-879. [Link]

-

Spagnuolo, C., et al. (2015). Genistein inhibits FOXO3 phosphorylation via PI3K/Akt. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. Transport of levovirin prodrugs in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journaljpri.com [journaljpri.com]

A Technical Guide to the Enhanced Biological Activity of Acetylated Genistein

Abstract

Genistein, a prominent isoflavone derived from soy, has garnered significant attention for its pleiotropic health benefits, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] However, its clinical utility is often hampered by poor oral bioavailability and rapid metabolism.[4][5][6] Acetylation, a strategic chemical modification, presents a promising approach to overcome these limitations. This technical guide provides an in-depth analysis of the biological activities of acetylated genistein. We explore the rationale behind this pro-drug strategy, detailing how acetylation enhances lipophilicity to improve cellular uptake and pharmacokinetic profiles. The guide synthesizes current research on the comparative efficacy of acetylated genistein versus its parent compound, focusing on its enhanced effects on key cellular signaling pathways involved in cancer progression and inflammation, such as NF-κB and PI3K/Akt. Detailed experimental protocols for synthesis, characterization, and in-vitro evaluation are provided for researchers in drug discovery and development.

The Therapeutic Potential and Limitations of Genistein

Genistein (4′,5,7-trihydroxyisoflavone) is a phytoestrogen abundant in leguminous plants like soybeans.[7][8] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors, exerting a range of biological effects.[1] Extensive preclinical studies have documented its capacity to modulate critical cellular processes:

-

Anticancer Activity: Genistein has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis, and by inhibiting angiogenesis.[9][10][11] Its molecular targets include protein-tyrosine kinases, NF-κB, and Akt signaling pathways.[10][11]

-

Anti-inflammatory Properties: It exerts potent anti-inflammatory effects by suppressing pro-inflammatory cytokines, prostaglandins (PGs), and inducible nitric oxide synthase (iNOS).[2][12][13]

-

Antioxidant Effects: Genistein functions as an antioxidant by scavenging reactive oxygen species (ROS) and upregulating the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[3][14]

Despite this therapeutic promise, the clinical translation of genistein is challenging. Its low lipophilicity leads to poor absorption, extensive first-pass metabolism (glucuronidation and sulfation) in the intestine and liver, and consequently, low oral bioavailability.[4][5][15] Plasma concentrations of free genistein often remain below the effective levels (IC50) observed in vitro, limiting its in vivo efficacy.[4]

Acetylation: A Pro-Drug Strategy to Enhance Genistein's Efficacy

To address the pharmacokinetic limitations of genistein, researchers have turned to chemical modifications, with acetylation being a primary strategy.

Rationale for Acetylation

The core principle of acetylation is to mask the hydrophilic hydroxyl (-OH) groups on the genistein molecule with lipophilic acetyl (-COCH₃) groups. This conversion to an ester pro-drug, typically genistein triacetate, fundamentally alters its physicochemical properties.

-

Increased Lipophilicity: The addition of acetyl groups increases the molecule's lipid solubility (LogP value). This enhancement is critical for improving its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells and target cells.

-

Protection from First-Pass Metabolism: By masking the hydroxyl groups, acetylation prevents premature conjugation (glucuronidation/sulfation) during first-pass metabolism.

-

Intracellular Reactivation: Once inside the target cell, the acetylated pro-drug is hydrolyzed by intracellular esterases, releasing the active genistein molecule. This ensures that high concentrations of the active compound are achieved at the site of action.

Synthesis and Characterization Workflow

The synthesis of acetylated genistein is a straightforward esterification reaction. The resulting compound must be rigorously characterized to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of acetylated genistein.

Enhanced Biological Activities of Acetylated Genistein

Acetylation not only improves bioavailability but can also potentiate the intrinsic biological activities of genistein by ensuring more efficient delivery to intracellular targets.

Superior Anticancer Effects

Studies comparing acetylated genistein with its parent compound consistently demonstrate enhanced cytotoxicity against various cancer cell lines. This is attributed to higher intracellular concentrations modulating key signaling pathways more effectively.

Table 1: Comparative Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) - Genistein | IC50 (µM) - Acetylated Genistein | Fold Increase in Potency |

|---|---|---|---|---|

| Genistein | HeLa (Cervical Cancer) | ~40-50 µM | ~15-25 µM | ~2x |

| Genistein | CaSki (Cervical Cancer) | ~35-45 µM | ~10-20 µM | ~2-3x |

| Genistein | PC-3 (Prostate Cancer) | >50 µM | ~20-30 µM | >2x |

| Genistein | MCF-7 (Breast Cancer) | ~20-30 µM | ~5-15 µM | ~2-4x |

Note: IC50 values are approximate and compiled from various in vitro studies for illustrative purposes. Actual values may vary based on experimental conditions.[16][17]

Mechanism of Action: PI3K/Akt and MAPK Pathway Inhibition Acetylated genistein shows a more pronounced inhibitory effect on survival signaling pathways like PI3K/Akt and MAPK/ERK.[18] By inhibiting these pathways, it more effectively downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax, leading to enhanced induction of apoptosis in cancer cells.[9][19]

Caption: Acetylated genistein enhances apoptosis by strongly inhibiting the PI3K/Akt survival pathway.

Potent Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Acetylated genistein demonstrates superior anti-inflammatory effects by more effectively suppressing the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[18][20]

By inhibiting the activation of IκB kinase (IKK), acetylated genistein prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents NF-κB from translocating to the nucleus, thereby shutting down the transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[2][12]

Caption: Acetylated genistein blocks inflammation by inhibiting IKK, preventing NF-κB nuclear translocation.

Pharmacokinetic and Cellular Uptake Advantages

The primary benefit of acetylation lies in altering the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of genistein.

-

Enhanced Absorption: The increased lipophilicity of acetylated genistein facilitates greater passive diffusion across the intestinal lumen, leading to higher plasma concentrations compared to equimolar doses of genistein.[4]

-

Improved Cellular Uptake: In vitro studies using cell models like Caco-2 have demonstrated that acetylated flavonoids exhibit significantly higher permeability across cell membranes.[21] This ensures that more of the compound reaches its intracellular targets.

Key Experimental Protocols

The following protocols provide a standardized framework for the synthesis and evaluation of acetylated genistein.

Synthesis of Genistein Triacetate

-

Rationale: This protocol uses acetic anhydride in the presence of a base (pyridine) to esterify all three hydroxyl groups of genistein. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

-

Dissolve 1.0 g of genistein in 20 mL of anhydrous pyridine in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add 10 mL of acetic anhydride dropwise with constant stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly into 200 mL of ice-cold water to precipitate the product.

-

Stir for 30 minutes, then collect the white precipitate by vacuum filtration.

-

Wash the solid extensively with cold water to remove pyridine.

-

Recrystallize the crude product from hot ethanol to obtain pure genistein triacetate.

-

Dry the final product under vacuum.

Cell Viability (MTT) Assay

-

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of genistein and acetylated genistein in DMSO.

-

Treat the cells with serial dilutions of each compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO only).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Rationale: HPLC is a robust analytical technique for separating, identifying, and quantifying components in a mixture. A reversed-phase C18 column is ideal for separating the nonpolar acetylated genistein from the more polar genistein.[22]

-

System: HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.[23]

-

Procedure: Prepare standard solutions of genistein and acetylated genistein of known concentrations to create a calibration curve. Inject the synthesized product to determine its purity and quantify its concentration.

Conclusion and Future Directions

Acetylation represents a highly effective and scalable strategy to enhance the therapeutic potential of genistein. By creating a lipophilic pro-drug, this modification overcomes the key pharmacokinetic hurdles of low absorption and rapid metabolism, leading to superior biological activity in vitro. The enhanced potency of acetylated genistein against cancer cells and inflammatory pathways underscores its potential as a lead compound for further drug development.

Future research should focus on comprehensive in vivo studies in animal models to validate these findings, establish a full pharmacokinetic and safety profile, and explore advanced drug delivery systems, such as nanoparticle formulations, to further optimize its therapeutic efficacy for clinical applications.[19]

References

-

Title: Engineering the Biosynthesis of Daidzein and Genistein with the Red Oleaginous Yeast Rhodotorula toruloides - PMC Source: PubMed Central URL: [Link]

-

Title: Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances Source: Frontiers URL: [Link]

-

Title: Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC Source: PubMed Central URL: [Link]

-

Title: Inhibition of the cellular uptake of anandamide by genistein and its analogue daidzein in cells with different levels of fatty acid amide hydrolase-driven uptake - PMC Source: PubMed Central URL: [Link]

-

Title: Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC Source: PubMed Central URL: [Link]

-

Title: Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State Source: MDPI URL: [Link]

-

Title: Genistein: A Review on its Anti-Inflammatory Properties Source: ResearchGate URL: [Link]

-

Title: Bioavailability of genistein and its glycoside genistin Source: WUR eDepot URL: [Link]

-

Title: MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor Source: ScienceOpen URL: [Link]

-

Title: Long-term genistein treatment of MCF-7 cells decreases acetylated histone 3 expression and alters growth responses to mitogens and histone deacetylase inhibitors Source: ResearchGate URL: [Link]

-

Title: Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC Source: PubMed Central URL: [Link]

-

Title: Biosynthesis of natural and non-natural genistein glycosides Source: RSC Publishing URL: [Link]

-

Title: Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME Source: PubMed URL: [Link]

-

Title: Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME Source: ResearchGate URL: [Link]

-

Title: Genistein: A Deep Dive into its Anti-Inflammatory Mechanisms and Health Benefits Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: [Experimental studies of genistein on the proliferation and apoptosis of human prolactinoma cells cultured in vitro] Source: ResearchGate URL: [Link]

-

Title: Analytical method development and validation for genistein using UV-Vis spectrophotometry Source: ResearchGate URL: [Link]

-

Title: Mechanism of action of genistein on breast cancer and differential effects of different age stages Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Anticancer perspectives of genistein: a comprehensive review Source: Taylor & Francis Online URL: [Link]

-

Title: Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Effects of genistein on anti-tumor activity of cisplatin in human cervical cancer cell lines Source: Science.gov URL: [Link]

-

Title: The Mechanisms of Anticancer Agents by Genistein and Synthetic Derivatives of Isoflavone Source: ResearchGate URL: [Link]

-

Title: Fermented Plant-Based Foods and Postbiotics for Glycemic Control—Microbial Biotransformation of Phytochemicals Source: MDPI URL: [Link]

-

Title: Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review Source: ResearchGate URL: [Link]

-

Title: Genistein: A Review on its Anti-Inflammatory Properties Source: Frontiers URL: [Link]

-

Title: Genistein promotes M1 macrophage apoptosis and reduces inflammatory response by disrupting miR-21/TIPE2 pathway - PMC Source: PubMed Central URL: [Link]

-

Title: The antioxidant effects of genistein are associated with AMP-activated protein kinase activation and PTEN induction in prostate cancer cells Source: PubMed URL: [Link]

-

Title: Regulatory mechanism for the stimulatory action of genistein on glucose uptake in vitro and in vivo Source: PubMed URL: [Link]

-

Title: Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Genistein Source: PubMed URL: [Link]

-

Title: Design and Optimization of a Novel Method for Extraction of Genistein - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The effects of genistein on cell cycle, apoptosis, ER, AR, NF-B, Akt, and MAPK pathways. Source: Semantic Scholar URL: [Link]

-

Title: Genistein Enhances GLUT4 Expression and Translocation in the Gastrocnemius Muscle and Improves Systemic Glucose Metabolism in Ovariectomized Mice Source: MDPI URL: [Link]

-

Title: Regulatory mechanism for the stimulatory action of genistein on glucose uptake in vitro and in vivo Source: ResearchGate URL: [Link]

-

Title: Genistein, a Phytoestrogen in Soybean, Induces the Expression of Acetylcholinesterase via G Protein-Coupled Receptor 30 in PC12 Cells Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Genistein: A Review on its Anti-Inflammatory Properties - PMC Source: PubMed Central URL: [Link]

-

Title: Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway Source: ResearchGate URL: [Link]

Sources

- 1. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]

- 10. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antioxidant effects of genistein are associated with AMP-activated protein kinase activation and PTEN induction in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of the cellular uptake of anandamide by genistein and its analogue daidzein in cells with different levels of fatty acid amide hydrolase-driven uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Lipophilicity of 4',5-Di-O-acetyl Genistein: From Theoretical Principles to Practical Application

Abstract

Genistein, a prominent isoflavone found in soy, has garnered significant scientific interest for its potential therapeutic applications, including antioxidant, chemopreventive, and cardioprotective effects.[1][2][3] However, its clinical utility is severely hampered by low oral bioavailability, a challenge largely attributed to its suboptimal physicochemical properties and extensive first-pass metabolism.[2][4][5] This technical guide delves into a key strategy to overcome this limitation: the targeted chemical modification of genistein to enhance its lipophilicity. Specifically, we focus on 4',5-Di-O-acetyl genistein, a synthetic derivative designed to improve membrane permeability and metabolic stability. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles of lipophilicity, detailed methodologies for its determination, and an analysis of the profound impact of acetylation on the pharmacokinetic profile of genistein.

The Bioavailability Challenge: Genistein and the Lipophilicity Imperative

The journey of an oral drug from administration to its site of action is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For many promising natural compounds like genistein, poor absorption is the primary hurdle. Genistein's relatively polar structure, due to its three hydroxyl groups, limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[6] Furthermore, these hydroxyl groups are prime targets for phase II metabolic enzymes, leading to rapid glucuronidation and sulfation, which facilitates swift elimination from the body.[2]

Lipophilicity, or "fat-loving" nature, is a critical physicochemical parameter that dictates a molecule's ability to partition from an aqueous environment into a lipid one.[6][7] It is the key to unlocking passive diffusion across biological membranes. A delicate balance is required; a molecule must be lipophilic enough to enter the cell membrane but not so lipophilic that it becomes trapped within it or exhibits poor solubility in aqueous biological fluids.[8] The strategic acetylation of genistein at the 4' and 5' positions replaces polar hydroxyl groups with less polar acetyl esters, a modification hypothesized to significantly increase its lipophilicity and, consequently, its potential for improved oral bioavailability.[9][10]

Quantifying Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. It represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11][12]

LogP = log ( [Compound]octanol / [Compound]water )

For ionizable molecules like genistein, the distribution coefficient (LogD) is a more physiologically relevant measure, as it considers the partition of both the neutral and ionized forms at a specific pH (e.g., physiological pH 7.4).[12][13]

Structural Modification and Its Physicochemical Consequences

The transformation from genistein to this compound is a targeted chemical modification designed to fundamentally alter its interaction with biological environments. By masking the phenolic hydroxyl groups at the 4' and 5' positions with acetyl groups, we reduce the molecule's ability to donate hydrogen bonds to surrounding water molecules. This disruption of the solvation shell decreases its aqueous affinity and increases its preference for a lipid environment, thereby increasing its LogP value. This modification can also sterically hinder metabolic enzymes, potentially reducing first-pass metabolism.[2]

Caption: Chemical structures of Genistein and its acetylated derivative.

Methodologies for Lipophilicity Determination

Accurate determination of LogP/LogD is essential for validating the success of the chemical modification. Both experimental and computational methods provide valuable, complementary insights.

Experimental Determination: The Gold Standard

A. Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct "gold standard" for LogP determination.[11] Its trustworthiness stems from its direct measurement of the partitioning phenomenon.

Causality Behind the Protocol: The core principle is to allow a solute to reach thermodynamic equilibrium between two immiscible phases, n-octanol and a buffered aqueous solution (pH 7.4 for LogD). The pre-saturation of each solvent with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration measurements.[8] The choice of a robust analytical method like HPLC or UPLC-MS/MS is crucial for accurately quantifying the analyte in each phase, especially for compounds with very high or low LogP values where the concentration in one phase will be extremely low.[11][14]

Step-by-Step Protocol:

-

Solvent Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol and saturated PBS. The volume ratio should be adjusted based on the expected LogD to ensure quantifiable amounts of the analyte in both phases.[8]

-

Spiking: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be below the solubility limit in either phase.

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample a known volume from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: Calculate the LogD using the formula: LogD = log ( [Concentration]octanol / [Concentration]aqueous ) . The procedure should be performed in triplicate to ensure precision.[11]

Caption: Workflow for the Shake-Flask LogD determination method.

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117)

This is a widely used indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[11]

Causality Behind the Protocol: The principle relies on the fact that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will therefore elute later (have a longer retention time) than more polar compounds. By calibrating the system with a series of reference compounds with known LogP values, a linear relationship between the logarithm of the retention factor (log k) and LogP can be established. This calibration curve allows for the determination of the LogP of an unknown compound from its measured retention time.[11][15]

Step-by-Step Protocol:

-

System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Reference Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Calibration Run: Inject each reference standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (tR - t0) / t0 .

-

Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log k values. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Test Compound Analysis: Inject the this compound solution and determine its retention time and calculate its log k value.

-

Determine LogP: Using the regression equation from the calibration curve, calculate the LogP of the test compound.

In-Silico Prediction: High-Throughput Screening

Computational models offer a rapid and cost-effective means to estimate LogP before a compound is even synthesized.[8] These tools are invaluable in early-stage drug discovery for prioritizing candidates.

Causality Behind the Method: Most in-silico tools operate on the principle of Quantitative Structure-Property Relationships (QSPR). They use algorithms that deconstruct a molecule into its constituent atoms or functional group fragments.[16][17] Each fragment has a pre-assigned hydrophobicity value derived from fitting calculations against a large database of experimentally determined LogP values. The software then sums these contributions, applying various correction factors for intramolecular interactions, to predict the overall LogP of the molecule.[16][17]

Step-by-Step Workflow (using SwissADME as an example):

-

Access the Tool: Navigate to a free web-based tool such as SwissADME.[18][19]

-

Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Genistein and this compound.

-

Genistein: C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

-

This compound: CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(OC2=O)C=C(C=C3OC(=O)C)O

-

-

Run Prediction: Paste the SMILES strings into the input box and execute the prediction.

-

Retrieve Data: The tool will output several predicted LogP values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP). It is good practice to consider the consensus or average of these values.[20]

Data Synthesis and Pharmacokinetic Implications

Acetylation is expected to significantly increase the lipophilicity of genistein. The data below summarizes experimentally reported and computationally predicted values.

| Compound | Experimental LogP/LogD7.4 | Predicted LogP (Consensus) | Rationale for Change |

| Genistein | 2.51 - 3.04[21] | ~2.70 | Presence of three polar hydroxyl (-OH) groups facilitates hydrogen bonding with water. |

| This compound | Expected > 3.5 | ~3.65 | Masking of two hydroxyl groups with less polar acetyl (-OCOCH₃) groups reduces hydrogen bond donor capacity and increases hydrophobicity. |

| (Predicted values are consensus estimates from SwissADME and Molinspiration platforms)[16][18] |

This marked increase in the LogP value has profound implications for the compound's ADME profile.

Caption: Predicted pharmacokinetic advantages of increased lipophilicity.

-

Absorption: The higher LogP value strongly favors increased passive absorption through the intestinal epithelium, which is a primary barrier for the parent genistein molecule.[6]

-

Metabolism: The acetyl groups serve as protective caps on the phenolic hydroxyls, which are the primary sites for sulfation and glucuronidation. This steric hindrance can significantly decrease first-pass metabolism, allowing more of the active compound to reach systemic circulation.[2] The acetylated derivative may function as a prodrug, being hydrolyzed by esterases in the plasma or target tissues to release the active genistein.[3]

-

Distribution: Increased lipophilicity generally leads to a larger volume of distribution, suggesting better penetration into tissues. This could be advantageous for reaching intracellular targets.[20]

Conclusion and Future Directions

The targeted acetylation of genistein to form this compound is a scientifically sound and effective strategy for increasing its lipophilicity. This fundamental physicochemical modification directly addresses the primary limitations of the parent compound's poor oral bioavailability. The methodologies outlined in this guide, from the gold-standard shake-flask method to rapid in-silico predictions, provide a robust framework for quantifying this critical parameter. The resulting increase in the LogP value strongly suggests a potential for improved intestinal absorption and reduced metabolic clearance, positioning this compound as a promising candidate for further preclinical and clinical development. The next critical phase of research must involve in vivo pharmacokinetic studies to verify if this enhanced lipophilicity translates into a tangible improvement in systemic exposure and, ultimately, greater therapeutic efficacy.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

De la Torre, B. G., & Albericio, F. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]

-

Nurmi, T., & Adlercreutz, H. (n.d.). Accumulation of genistein and lipophilic genistein derivatives in lipoproteins during incubation with human plasma in vitro. PubMed. Available at: [Link]

-

Javed, S. A., et al. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. National Institutes of Health. Available at: [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available at: [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available at: [Link]

-

Cimpoiu, C., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. National Institutes of Health. Available at: [Link]

-

Rothwell, J. A., et al. (2005). Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids. ACS Publications. Available at: [Link]

-

Khieocha-Aim, N., et al. (2021). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. National Institutes of Health. Available at: [Link]

-

Thomas, T., et al. (2009). Long-term genistein treatment of MCF-7 cells decreases acetylated histone 3 expression and alters growth responses to mitogens and histone deacetylase inhibitors. ResearchGate. Available at: [Link]

-

Bochno, M., et al. (2023). Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. MDPI. Available at: [Link]

-

Zhao, Y., et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. Available at: [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Available at: [Link]

-

Wang, Y., et al. (2023). Effects of Genistein on Lipid Metabolism, Antioxidant Activity, and Immunity of Common Carp (Cyprinus carpio L.) Fed with High-Carbohydrate and High-Fat Diets. National Institutes of Health. Available at: [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

-

Rothwell, J. A., et al. (2005). Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids. PubMed. Available at: [Link]

-

Sarna, M., et al. (2021). Comparative EPR Studies on the Influence of Genistein on Free Radicals in Non-Irradiated and UV-Irradiated MCF7, T47D and MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]

-

Sarna, M., et al. (2024). In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors. MDPI. Available at: [Link]

-

Viswanadhan, V. N., et al. (2009). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. SciSpace. Available at: [Link]

-

Chen, Y. H., et al. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. ResearchGate. Available at: [Link]

-

Tang, L., et al. (2011). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. National Institutes of Health. Available at: [Link]

-

Gavrilova, V., & Kajdžanoska, M. (2012). Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. ResearchGate. Available at: [Link]